molecular formula C14H13NO2 B1641082 Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate

Cat. No.: B1641082
M. Wt: 227.26 g/mol
InChI Key: NZYZPIFLGYZYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-(pyridin-2-yl)phenyl)acetate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(4-pyridin-2-ylphenyl)acetate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9H,10H2,1H3

InChI Key

NZYZPIFLGYZYJD-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.85 g (34.3 mmol) of methyl 4-bromophenylacetate are introduced under argon into 95 ml of toluene and, at room temperature, 7.97 g (61.7 mmol) of diisopropylethylamine, 9.50 g (37.7 mmol) of 2-trimethylstannylpyridine and 0.4 g (0.3 mmol) of tetrakis(triphenylphosphane)palladium(0) are added. The mixture is then heated under reflux for 18 h. Cooling is followed by washing with 100 ml each of 1N hydrochloric acid and saturated sodium bicarbonate solution. The organic phase was discarded. The acidic and the basic aqueous phase were neutralized and each extracted with 100 ml of dichloromethane, and the combined organic phases were dried over magnesium sulfate and freed of solvent in vacuo. Example VII is obtained after silica gel chromatography (toluene/ethyl acetate gradient 5: 1-1:1) as a colorless oil.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphosphane)palladium(0)
Quantity
0.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under argon, 7.85 g (34.3 mmol) of methyl 4-bromophenylacetate are initially charged in 95 ml of toluene and, at room temperature, admixed with 7.97 g (61.7 mmol) of diisopropylethylamine, 9.50 g (37.7 mmol) of 2-trimethyl-stannylpyridine and 0.4 g (0.3 mmol) of tetrakis(triphenylphosphane)palladium(0). The mixture is then heated under reflux for 18 h. After cooling, the mixture is washed with in each case 100 ml of 1N hydrochloric acid and saturated sodium bicarbonate solution. The organic phase is discarded. The acidic and the basic aqueous phase are neutralized and in each case extracted with 100 ml of dichloromethane, and the combined organic phases are dried over sodium sulphate and freed from the solvent under reduced pressure. Example VII is obtained after silica gel chromatography (toluene/ethyl acetate gradient 5:1-1:1) as a colourless oil.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-trimethyl-stannylpyridine
Quantity
9.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis(triphenylphosphane)palladium(0)
Quantity
0.4 g
Type
reactant
Reaction Step Four

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